molecular formula C16H16BrNO4S B2462360 4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate CAS No. 2305450-26-2

4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate

Cat. No.: B2462360
CAS No.: 2305450-26-2
M. Wt: 398.27
InChI Key: MUGRBPAGGHZKRU-UHFFFAOYSA-N
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Description

4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is a useful research compound. Its molecular formula is C16H16BrNO4S and its molecular weight is 398.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • The synthesis of sulfonated derivatives of 4-amino-1,3-dimethylbenzene and 2-amino-1,3-dimethylbenzene, which are closely related to 4-acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate, involves direct sulfonation and reduction processes. These syntheses contribute to the development of various sulfonic acids and their derivatives (Courtin, Tobel, & Doswald, 1978).

Chemical Reactions and Transformations

  • In a study exploring bromo- and dimethyl-derivatives, compounds like 7-bromo/5,6-dimethyl-4H-1,4-benzothiazines were synthesized. These compounds were then converted into sulfones, demonstrating the versatility and reactive nature of such compounds (Sharma, Gupta, Gautam, & Gupta, 2003).

Applications in Organic Synthesis

  • The compound 3-bromo-2-(tert-butylsulfonyl)-1-propene, which shares structural similarities with this compound, is used as a multi-coupling reagent in organic synthesis, leading to the creation of highly functionalized sulfones (Auvray, Knochel, & Normant, 1985).

Membrane Modification

  • Research involving amino-reactive reagents, which include compounds structurally similar to this compound, has shown effects on ion permeability in human red blood cells. This illustrates the potential of such compounds in studying and modifying biological membranes (Knauf & Rothstein, 1971).

Medicinal Chemistry

  • Sulfonamide-derived compounds, including those structurally related to this compound, have been studied for their biological activity. These studies include the synthesis of new ligands and their metal complexes, evaluating their antibacterial, antifungal, and cytotoxic activities (Chohan & Shad, 2011).

Catalysis and Material Science

  • In material science, sulfonated microporous organic-inorganic hybrids, which could potentially incorporate derivatives like this compound, have been developed as strong Bronsted acids. These materials show promise in applications such as catalysis and ion exchange due to their high surface area and microporosity (Wang, Heising, & Clearfield, 2003).

Properties

IUPAC Name

(4-acetamidophenyl) 5-bromo-2,4-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4S/c1-10-8-11(2)16(9-15(10)17)23(20,21)22-14-6-4-13(5-7-14)18-12(3)19/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGRBPAGGHZKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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